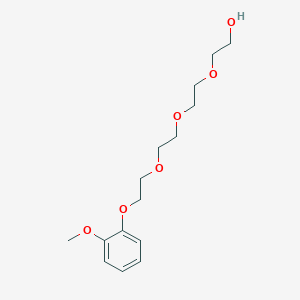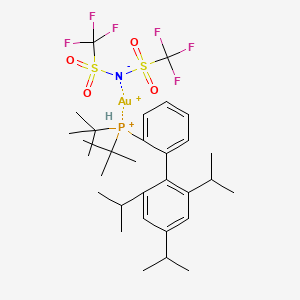
(2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in the field of organic synthesis. The compound features a gold(I) center coordinated to a bulky phosphine ligand and a bis(trifluoromethanesulfonyl)imide counterion, which contributes to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide typically involves the following steps:
Ligand Preparation: The ligand, 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl, is synthesized by reacting 2-bromo-1,3,5-triisopropylbenzene with tert-butylphosphine under suitable conditions.
Gold Complex Formation: The ligand is then reacted with a gold(I) precursor, such as chloro(dimethyl sulfide)gold(I), to form the gold-phosphine complex.
Anion Exchange: Finally, the chloride anion is exchanged with bis(trifluoromethanesulfonyl)imide to yield the desired compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of inert atmosphere and controlled temperatures is crucial to maintain the stability of the compound during production.
Chemical Reactions Analysis
Types of Reactions
(2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide is primarily involved in:
Oxidative Addition: The gold(I) center can undergo oxidative addition with various substrates, forming gold(III) intermediates.
Reductive Elimination: These intermediates can then undergo reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.
Cycloaddition Reactions: The compound is also used in cycloaddition reactions, particularly [2+2] cycloadditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include functionalized cyclobutenes and other complex organic molecules, depending on the specific substrates used .
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions and cycloadditions . Its unique reactivity allows for the formation of complex molecules with high regioselectivity and efficiency.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound’s role as a catalyst in the synthesis of biologically active molecules is significant. It aids in the production of pharmaceuticals and other bioactive compounds .
Industry
In the industrial sector, the compound is used in the synthesis of fine chemicals and advanced materials. Its catalytic properties enable efficient and selective transformations, making it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide involves the coordination of the gold(I) center to substrates, facilitating oxidative addition and subsequent reductive elimination . The bulky phosphine ligand stabilizes the gold center and enhances its reactivity, while the bis(trifluoromethanesulfonyl)imide counterion provides additional stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- (2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide
- (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)palladium(II) chloride
Uniqueness
The uniqueness of (2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl)gold(I) bis(trifluoromethanesulfonyl)imide lies in its combination of a gold(I) center with a bulky phosphine ligand and a bis(trifluoromethanesulfonyl)imide counterion. This combination provides exceptional stability and reactivity, making it a highly effective catalyst in various chemical transformations .
Properties
Molecular Formula |
C31H46AuF6NO4PS2+ |
|---|---|
Molecular Weight |
902.8 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C29H45P.C2F6NO4S2.Au/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-21H,1-12H3;;/q;-1;+1/p+1 |
InChI Key |
XKIXXRYIUXNNCZ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
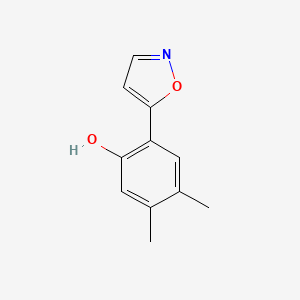
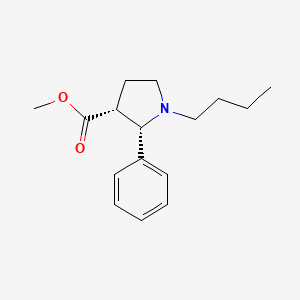
![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)

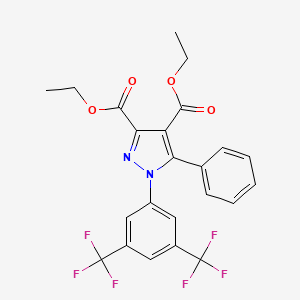

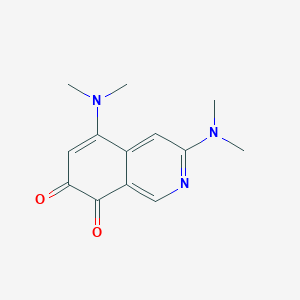

![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12895879.png)
![7-Chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12895880.png)
